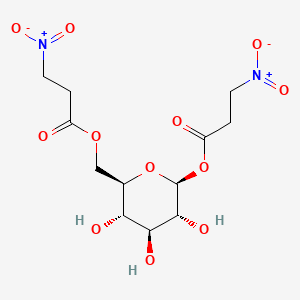
Cibarian
Description
In chemical contexts, Cibarian refers to an organic compound identified as an ester of 3-nitropropanoic acid (3-NPA), a toxic secondary metabolite found in plants such as Astragalus canadensis (Canadian milkvetch) and Platanus orientalis (Oriental plane tree) . Hydrolysis of plant-derived compounds like miserotoxin releases this compound alongside structurally similar esters such as karakin and hiptagin, which are associated with livestock toxicity . In microbiology, Weissella cibaria is a bacteriocin-producing bacterial species studied for applications in food preservation and probiotics . Additionally, the term "this compound" appears in entomology to describe insect mouthparts (e.g., beetles) . This article focuses on the chemical compound this compound and its comparison with analogous compounds.
Properties
CAS No. |
39797-90-5 |
|---|---|
Molecular Formula |
C12H18N2O12 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(19)12(25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1 |
InChI Key |
PUSAAHYGRLPDMQ-JPXBYFMYSA-N |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cibarian belongs to the class of nitropropanoic acid esters, which share structural and functional similarities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings
Structural Similarities :
- This compound, karakin, and hiptagin are all esters of 3-NPA, differing in side-chain modifications (e.g., glycosylation). These structural variations influence their stability and bioavailability .
- Unlike miserotoxin (a 3-NPOH derivative), this compound directly releases 3-NPA upon hydrolysis, contributing to acute toxicity in herbivores .
Toxicity Mechanisms :
- 3-NPA inhibits mitochondrial succinate dehydrogenase, disrupting cellular energy production. Esters like this compound act as prodrugs, releasing 3-NPA in vivo .
- Comparative studies suggest karakin exhibits higher toxicity than this compound due to enhanced solubility and faster hydrolysis rates .
Analytical Detection: this compound was identified in Platanus orientalis bark extracts using TOF-LC-MS, alongside compounds like curcumin and β-sitosterol .
For example, this compound’s role in traditional medicine (e.g., stroke treatment ) remains underexplored compared to karakin’s well-documented toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


